![molecular formula C12H20N2O B2880357 {2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine CAS No. 1016526-27-4](/img/structure/B2880357.png)
{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine” is a chemical compound with the CAS Number: 1016526-27-4 . It has a molecular weight of 208.3 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is [2-(1,3-dimethylbutoxy)-4-pyridinyl]methanamine . The InChI code is 1S/C12H20N2O/c1-9(2)6-10(3)15-12-7-11(8-13)4-5-14-12/h4-5,7,9-10H,6,8,13H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Neurotransmitter Reuptake Inhibition
One area of research focuses on the modulation of neurotransmitter production and interaction at monoamine receptors, which has significant pharmacological implications. The synthesis and biological evaluation of an array of 2-aminopentanophenones, including compounds structurally related to "{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine," have yielded selective inhibitors of dopamine and norepinephrine transporters with minimal impact on serotonin trafficking. These compounds are of interest for their potential in addressing cocaine abuse and other conditions related to neurotransmitter dysregulation (Meltzer, Butler, Deschamps, & Madras, 2006).
Metal Complex Formation
Research into metal complexes of Schiff base ligands, which can include pyridin-yl methanamine derivatives, has shown the ability to form stable complexes with metals such as nickel (II) and copper (II). These complexes are significant for their potential applications in catalysis, materials science, and as models for studying biological systems. The structural diversity and reactivity offered by these ligands make them valuable tools in inorganic chemistry (Chattopadhyay et al., 2006).
Anticonvulsant Activity
Schiff bases of 3-aminomethyl pyridine, potentially related to the chemical structure of interest, have been synthesized and evaluated for anticonvulsant activity. These studies are crucial for developing new therapeutic agents for managing seizure disorders. The compounds synthesized have shown promising results in various models, contributing to the ongoing search for more effective and safer anticonvulsant drugs (Pandey & Srivastava, 2011).
Photocytotoxicity for Cancer Treatment
Iron (III) complexes containing pyridin-yl methanamine derivatives have been studied for their photocytotoxic properties. These complexes demonstrate significant potential in targeted cancer therapy by inducing cell death through the generation of reactive oxygen species upon exposure to light. The ability to selectively target cancer cells and the low toxicity to healthy tissues make these complexes promising candidates for photodynamic therapy (Basu et al., 2014).
Corrosion Inhibition
The Schiff bases derived from pyridin-yl methanamines have been evaluated for their corrosion inhibitive performance on mild steel in acidic environments. These studies are vital for the development of more effective corrosion inhibitors, which are essential for protecting industrial infrastructure and ensuring the longevity of metal components (Murmu et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements including H302, H314, and H335 . The safety pictograms GHS05 and GHS07 are also associated with this compound . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
[2-(4-methylpentan-2-yloxy)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9(2)6-10(3)15-12-7-11(8-13)4-5-14-12/h4-5,7,9-10H,6,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJHKEXYZCVKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC1=NC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016526-27-4 |
Source


|
| Record name | {2-[(4-methylpentan-2-yl)oxy]pyridin-4-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2880275.png)
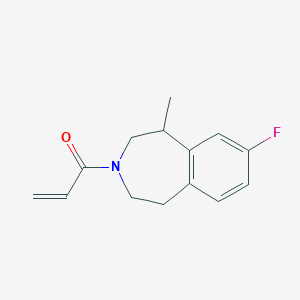

![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)

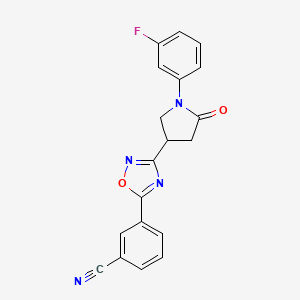
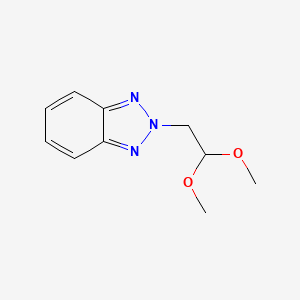
methanone](/img/structure/B2880287.png)
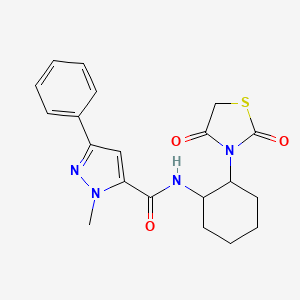
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)
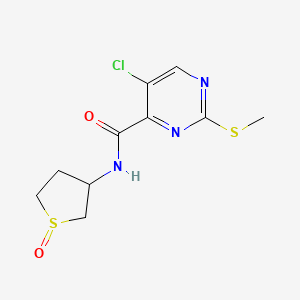
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)